molecular formula C10H9ClF2O3 B8166651 3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid

3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid

Cat. No.: B8166651
M. Wt: 250.62 g/mol
InChI Key: GWHRGRMYBRBBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a difluoropropan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 1,3-difluoropropane-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the benzoic acid and the difluoropropane moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid is unique due to the presence of both chloro and difluoropropan-2-yloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O3/c11-8-3-6(10(14)15)1-2-9(8)16-7(4-12)5-13/h1-3,7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHRGRMYBRBBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(CF)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-chloro-4-(1,3-difluoropropan-2-yloxy)benzoate (2.00 g, 7.56 mmol) in dioxane (15.11 mL) was added LiOH (1.0 M aq, 22.67 mL, 22.67 mmol). The reaction was stirred at 30° C. for 1.5 h in a 1 L round-bottomed flask. The reaction was cooled to room temperature and poured into 1 N HCl. A precipitate was formed and filtered by vacuum filtration to give the title compound (1.5 g) as a white solid. LCMS m/z=250.9 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
22.67 mL
Type
reactant
Reaction Step One
Quantity
15.11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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